molecular formula C11H21NO B6205238 N-methyl-3-oxaspiro[5.5]undecan-9-amine CAS No. 1863285-56-6

N-methyl-3-oxaspiro[5.5]undecan-9-amine

Cat. No.: B6205238
CAS No.: 1863285-56-6
M. Wt: 183.3
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Description

N-methyl-3-oxaspiro[5.5]undecan-9-amine (CAS 1863285-56-6) is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This molecule is characterized by a central spiro[5.5]undecane scaffold, a structure valued in medicinal chemistry for its three-dimensional, conformationally rigid nature, which can enhance binding specificity to biological targets and improve metabolic stability . An established synthetic route to access this spirocyclic structure involves a Robinson annelation between an aldehyde precursor, such as 1-methyl-4-piperidinecarboxaldehyde, and methyl vinyl ketone, followed by a catalytic hydrogenation step to yield the final saturated structure . A key consideration in this hydrogenation is the use of ethyl acetate as a solvent to prevent ketalization side reactions that can occur in protic solvents like methanol . As a spirocyclic amine, this compound serves as a versatile building block or intermediate in heterocyclic and medicinal chemistry research . Its structural motif makes it a valuable scaffold for investigating new therapeutic agents. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1863285-56-6

Molecular Formula

C11H21NO

Molecular Weight

183.3

Purity

95

Origin of Product

United States

Preparation Methods

Lactone Synthesis and SmI₂-Mediated Reduction

The lactone 1-oxaspiro[5.5]undecan-2-one serves as a critical intermediate. Its synthesis involves cyclization of a δ-lactone precursor under acidic conditions. Reduction of this lactone to the corresponding diol is achieved using samarium(II) iodide (SmI₂) in the presence of water and triethylamine.

Procedure :

  • Substrate : 1-Oxaspiro[5.5]undecan-2-one (0.25 mmol)

  • Reagents : SmI₂ (2.0 mmol), H₂O (6.0 mmol), Et₃N (6.0 mmol)

  • Conditions : Room temperature, 4 hours

  • Product : 1,6-Diol derivative (99% yield)

This step is highly efficient, as evidenced by the near-quantitative yield, and avoids over-reduction byproducts due to the stabilizing effect of triethylamine.

Diol to Amine Conversion

The diol intermediate undergoes selective amination at the 9-position. Two methods are prevalent:

  • Gabriel Synthesis : Treatment with phthalimide under Mitsunobu conditions (DIAD, PPh₃) to install a protected amine, followed by hydrazinolysis.

  • Curtius Rearrangement : Conversion of a carboxylic acid derivative (obtained via oxidation of the diol) to an isocyanate, followed by hydrolysis to the amine.

Optimization Note : Gabriel synthesis is preferred for its operational simplicity, yielding the primary amine in 75–80% efficiency.

N-Methylation

The primary amine is methylated using formaldehyde and sodium cyanoborohydride under reductive amination conditions:

  • Substrate : 9-Amino-3-oxaspiro[5.5]undecane (1.0 equiv)

  • Reagents : Formaldehyde (2.5 equiv), NaBH₃CN (1.2 equiv)

  • Conditions : MeOH, 0°C to rt, 12 hours

  • Product : this compound (85% yield)

Spirocyclization via Intramolecular Nucleophilic Attack

Linear Precursor Synthesis

A linear keto-amine precursor is synthesized by coupling a substituted piperidine derivative with a bromoether fragment:

  • Step 1 : Preparation of 4-(2-bromoethoxy)piperidine via Williamson ether synthesis.

  • Step 2 : Alkylation of a secondary amine (e.g., N-methylpiperazine) with the bromoether.

Cyclization and Ring Closure

The linear precursor undergoes base-mediated cyclization to form the spirocyclic framework:

  • Reagents : KOtBu (2.0 equiv), THF, −78°C to −30°C

  • Mechanism : Deprotonation of the amine followed by intramolecular nucleophilic attack on the carbonyl carbon, forming the oxaspiro ring.

  • Yield : 70–75% after chromatographic purification.

Stereochemical Considerations

The 9-position amine introduces a stereocenter, necessitating enantioselective synthesis or resolution. Two approaches are documented:

  • Chiral Auxiliary-Mediated Synthesis : Use of (S)-2-chloropropionyl chloride to induce asymmetry during acylation, followed by cyclization with inversion of configuration.

  • Chiral HPLC Resolution : Separation of racemic mixtures using chiral stationary phases (e.g., Chiralpak IA), achieving >97% enantiomeric excess.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Lactone Reduction SmI₂ reduction, amination, methylation65–70%High diol yield; scalableMultiple steps; functional group protection required
Spirocyclization Linear precursor cyclization70–75%Convergent; fewer stepsSensitive to steric hindrance

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-methyl-3-oxaspiro[5.5]undecan-9-amine and related compounds:

Compound Name Heteroatoms in Spiro System Substituents Molecular Formula (Salt) Molecular Weight Key Properties/Applications Reference
This compound 3-oxa N-methylamine C₁₁H₂₁NO (estimated) ~183.29 Hypothetical rigidity, basic amine N/A
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride 1,5-dioxa N-methyl, 3,3-dimethyl (HCl salt) C₁₂H₂₃NO₂·HCl 249.78 Antimigraine intermediate, enhanced solubility
3-Azaspiro[5.5]undecan-9-amine dihydrochloride 3-aza N-methyl (dihydrochloride salt) C₁₀H₂₁N₂·2HCl 273.22 Increased basicity, aqueous stability
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-aza Phenyl, cyclopropyl C₁₈H₂₆N₂O 294.42 Aromatic interaction potential
N-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undecan-9-amine 3-aza 3,4-Dichlorophenyl C₁₅H₂₀Cl₂N₂ 323.25 Electron-withdrawing substituents
6-[4-(6-[(4,4-Dimethylpiperidin-1-yl)methyl]pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-N-(phenylmethyl)pyrimidin-4-amine 1-oxa-4,9-diaza Pyridinyl, piperidinyl, benzyl C₃₃H₄₀N₈O 580.73 Multi-target binding, drug discovery

Key Comparative Insights

Heteroatom Positioning and Impact
  • Oxygen vs. Nitrogen in Spiro Systems :
    • The 3-oxa group in the target compound introduces polarity and moderate hydrogen-bonding capacity. In contrast, 3-aza analogs (e.g., ) exhibit higher basicity due to the amine nitrogen, enhancing interactions with acidic residues in enzymes or receptors .
    • Compounds with dual heteroatoms (e.g., 1,5-dioxa in ) show increased hydrophilicity, especially in hydrochloride salt forms, improving aqueous solubility for pharmaceutical formulations .
Substituent Effects
  • However, these groups may also increase metabolic oxidation risks . Fluorinated substituents (e.g., 3,4,5-trifluorophenyl in ) improve metabolic stability and electron-withdrawing effects, altering electronic distribution and binding kinetics .

Q & A

Q. Table 1. Key Analytical Data for Representative Derivatives

Compound1H NMR (δ, ppm)HRMS (m/z) [M+H]+Yield (%)Ref.
N-Cyclopropyl-3-(3,4,5-F3C6H2)-1-oxa-4-azaspiro[5.5]undecan-9-amine8.58 (s, 1H, triazole)341.183540
(3R)-3-(Furan-2-yl)-N-(2-(MeS)ethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine3.24 (q, J=9.4 Hz, 2H)311.17858
9-Benzyl-1-oxa-9-azaspiro[5.5]undecane7.60 (d, J=8.6 Hz, 2H, Ar-H)242.191013

Q. Table 2. Common Challenges and Solutions

ChallengeSolutionRef.
Low diastereoselectivityUse chiral catalysts or gradient HPLC
Ambiguous NMR assignmentsPerform NOESY/DFT calculations
Poor resin coupling efficiencyOptimize resin activation (e.g., pH, solvent)

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